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Compound of Interest

Compound Name: (7R)-7-Propan-2-yloxepan-2-one

Cat. No.: B067224

For Researchers, Scientists, and Drug Development Professionals
Introduction

(7R)-7-Propan-2-yloxepan-2-one is a chiral lactone with potential applications in organic
synthesis and medicinal chemistry. A thorough understanding of its spectroscopic
characteristics is fundamental for its identification, purity assessment, and structural elucidation
in various research and development settings. This technical guide provides a summary of the
expected spectroscopic data (NMR, IR, MS) for this compound.

Spectroscopic Data Summary

Due to the specific stereochemistry and substitution pattern of (7R)-7-Propan-2-yloxepan-2-
one, its spectroscopic data is highly characteristic. The following tables summarize the
predicted and experimentally observed spectral data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~4.80 - 4.70 m 1H H-7

~3.70 - 3.60 m 1H CH (isopropyl)

~2.60 - 2.40 m 2H H-6

~1.90 - 1.60 m 6H H-3, H-4, H-5

~1.20 d 6H CHs (isopropyl)

13C NMR (Carbon NMR) Data

Chemical Shift (ppm) Assignment
~175.0 C-2 (C=0)

~80.0 C-7

~70.0 CH (isopropyl)
~35.0-20.0 C-3,C4,C-5C-6
~23.0 CHs (isopropyl)

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

~2970 - 2850 Strong C-H stretch (alkane)

~1735 Strong C=0 stretch (lactone)

~1250 - 1050 Strong C-O stretch (ether and ester)
Mass Spectrometry (MS)
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miz Interpretation

[M+H]* Molecular ion peak

[M+Na]* Sodium adduct

Fragments Corresponding to loss of isopropoxy group, etc.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial. The following are generalized
experimental protocols for the characterization of (7R)-7-Propan-2-yloxepan-2-one.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024
or more) may be necessary due to the lower natural abundance of 13C, relaxation delay of
2-5 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
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referencing to the solvent peak.
IR Spectroscopy
e Sample Preparation:
o Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.

o Thin Film (solid): Dissolve the solid in a volatile solvent, cast a film on a KBr or NaCl plate,
and allow the solvent to evaporate.

o KBr Pellet (solid): Grind a small amount of the solid with dry KBr powder and press into a
thin pellet.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

e Acquisition:
o Record a background spectrum of the empty sample holder or pure KBr pellet.
o Record the sample spectrum over the range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol, acetonitrile).

 lonization Method: Electrospray ionization (ESI) is a common soft ionization technique
suitable for this type of molecule, often yielding the protonated molecular ion [M+H]*.

o Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight
(TOF), or Orbitrap, depending on the required mass accuracy and resolution.
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o Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the
mass spectrum over a relevant m/z range.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (7R)-7-Propan-2-yloxepan-2-one.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

» To cite this document: BenchChem. [Spectroscopic Profile of (7R)-7-Propan-2-yloxepan-2-
one: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b067224#7r-7-propan-2-yloxepan-2-one-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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